4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-4-31(27,28)20-13-12-19(23-24-20)16-6-5-7-17(14-16)22-21(26)15-8-10-18(11-9-15)32(29,30)25(2)3/h5-14H,4H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFRCGOWZODDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylamino and sulfonyl groups. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Dimethylamino Group: This step often involves the reaction of the intermediate with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
PKI-587 (1-[4-[4-(Dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea)
- Structural Differences: PKI-587 replaces the benzamide with a urea linker and incorporates a morpholino-triazine group.
- Functional Impact: The urea group may enhance binding affinity to kinase ATP pockets, while the triazine moiety increases molecular weight (MW: ~650 g/mol vs.
- Activity : PKI-587 targets PI3K/mTOR pathways, whereas the ethanesulfonyl-pyridazine in the target compound may favor selectivity for other kinases .
GSK-2126458 (2,4-Difluoro-N-{2-[4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-2-yl]phenyl}benzamide)
- Structural Differences : GSK-2126458 uses a pyrido-pyrimidine core instead of pyridazine and includes fluorinated benzamide.
- Functional Impact : Fluorine atoms improve lipophilicity and membrane permeability but may reduce aqueous solubility compared to the ethanesulfonyl group in the target compound .
Imidazopyridazine and Pyridazine Derivatives
4-(6-(3-(Methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide (Compound 57)
- Structural Differences : This analog replaces the ethanesulfonyl group with a methylsulfonyl-phenyl substituent and includes a trimethylsilyl (TMS) group.
4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide
- Structural Differences: Features a butylamino-imidazopyridazine core and a pyrrolidinylethyl side chain.
- Functional Impact: The alkylamino group may enhance intracellular retention but could introduce off-target interactions. The target compound’s dimethylsulfamoyl group likely improves solubility (logP ~2.5 vs. ~3.0 for this analog) .
Ethyl Benzoate Derivatives (I-6230, I-6232)**
- Structural Differences: These compounds (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) use ethyl ester linkages instead of benzamide.
Chromen- and Thienopyridine-Based Analogs
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- Structural Differences: Replaces pyridazine with a thieno-pyridine ring.
Comparative Data Table
Key Research Findings
Solubility and Bioavailability : The target compound’s dimethylsulfamoyl and ethanesulfonyl groups confer moderate solubility (logP ~2.5), outperforming lipophilic analogs like I-6230 (logP ~3.5) but trailing urea-based PKI-587 in kinase selectivity .
Metabolic Stability : The benzamide scaffold resists hydrolysis better than ethyl ester derivatives (e.g., I-6230), while the ethanesulfonyl group enhances oxidative stability compared to methylsulfonyl analogs .
Kinase Selectivity : Unlike PKI-587’s dual PI3K/mTOR inhibition, the target compound’s pyridazine core may favor narrower kinase targets, reducing off-target effects .
Biological Activity
4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, also known by its CAS number 1005294-49-4, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a benzamide core with a dimethylsulfamoyl group and a pyridazine derivative, which contributes to its biological properties. The molecular formula is , with a molecular weight of 474.55 g/mol. The presence of the sulfonyl group enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Protein Binding : It can bind to proteins, altering their function and potentially leading to therapeutic effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or bind to the minor groove, inhibiting DNA-dependent enzymes and affecting cell proliferation.
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor activity. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells in vitro. For instance, one study reported that certain benzimidazole derivatives demonstrated high potential against various cancer cell lines through mechanisms involving DNA binding and enzyme inhibition .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Pyridazine derivatives are known for their broad-spectrum activity against bacteria and fungi. Some studies have highlighted that modifications in the sulfonamide group can enhance antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Studies
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of Benzamide Core : Reaction between benzoyl chloride and an appropriate amine.
- Introduction of Dimethylsulfamoyl Group : Reaction with dimethylamine under controlled conditions.
- Pyridazine Derivative Formation : Incorporation of the pyridazine moiety through specific coupling reactions.
Industrial production may utilize automated systems for higher yields and purity through methods such as continuous flow synthesis and advanced purification techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
